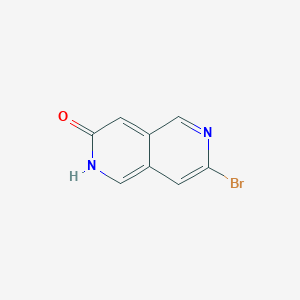
7-Bromo-2,6-naphthyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,6-naphthyridin-3(2H)-one is a heterocyclic compound containing a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-naphthyridin-3(2H)-one typically involves the bromination of 2,6-naphthyridin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
7-Bromo-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, 7-Bromo-2,6-naphthyridin-3(2H)-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 7-Bromo-2,6-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary based on the biological context and the specific effects being studied.
相似化合物的比较
Similar Compounds
2,6-Naphthyridin-3(2H)-one: The parent compound without the bromine atom.
7-Chloro-2,6-naphthyridin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-2,6-naphthyridin-3(2H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-2,6-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
属性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
7-bromo-2H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1-4H,(H,11,12) |
InChI 键 |
FPMJYTZXBPKPEN-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC(=CC2=CNC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


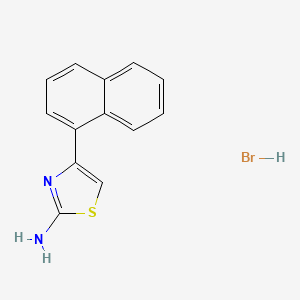

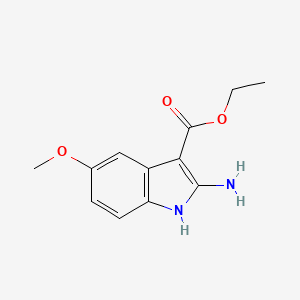
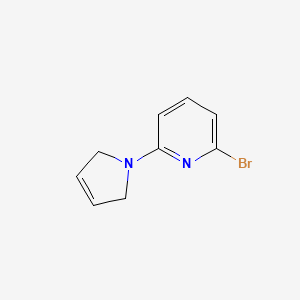
![[2-Chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol](/img/structure/B8327332.png)
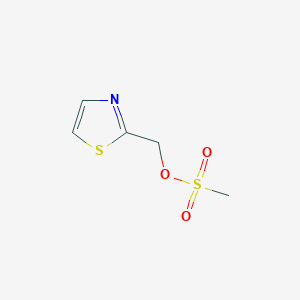
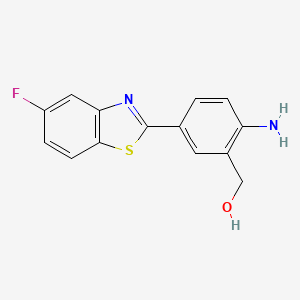
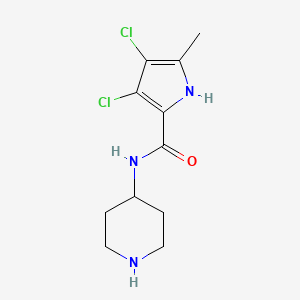
![[5-(1H-Tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8327366.png)
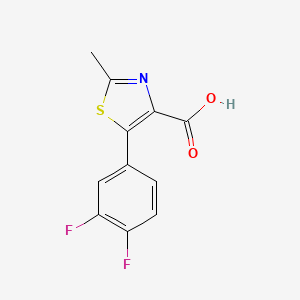
![iso-Propyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8327380.png)
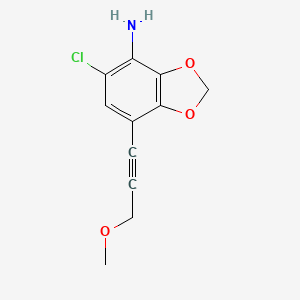
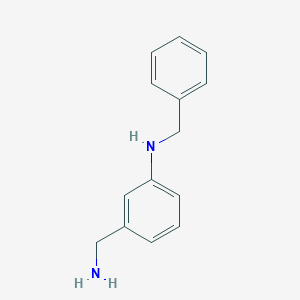
![[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine](/img/structure/B8327410.png)
